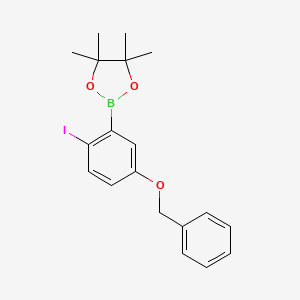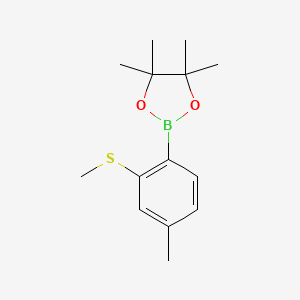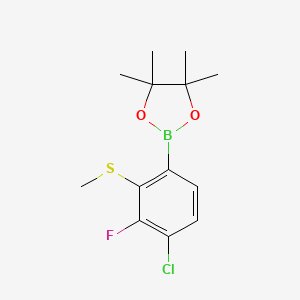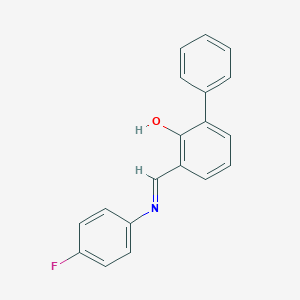
N-(3-Phenylsalicylidene)-4-fluoroaniline
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-(3-Phenylsalicylidene)-4-fluoroaniline (NPSFA) is an organic compound that has been studied for its potential applications in the fields of biochemistry, physiology, and medical research. NPSFA is an aromatic compound, which is composed of a phenyl group and a fluoroaniline unit joined by a salicylidene bridge. This compound has been studied for its ability to act as a fluorophore, a molecule which can absorb and emit light. NPSFA has been found to have a number of biochemical and physiological effects, which may make it a useful tool for medical research.
Aplicaciones Científicas De Investigación
N-(3-Phenylsalicylidene)-4-fluoroaniline has been studied for its potential applications in scientific research. It has been found to be a useful fluorophore, which can be used to detect and monitor biochemical and physiological processes. In addition, N-(3-Phenylsalicylidene)-4-fluoroaniline has been used to study the structure and function of proteins, as well as to study cell signaling pathways. N-(3-Phenylsalicylidene)-4-fluoroaniline has also been used to study the properties of DNA and RNA, and has been used to detect and quantify small molecules such as hormones and neurotransmitters.
Mecanismo De Acción
N-(3-Phenylsalicylidene)-4-fluoroaniline is an aromatic compound, which can absorb and emit light. This process is known as fluorescence. When N-(3-Phenylsalicylidene)-4-fluoroaniline is exposed to light, it absorbs the light energy and then emits light of a different wavelength. This process can be used to detect and monitor biochemical and physiological processes.
Biochemical and Physiological Effects
N-(3-Phenylsalicylidene)-4-fluoroaniline has been found to have a number of biochemical and physiological effects. It has been found to act as an inhibitor of certain enzymes, such as acetylcholinesterase and monoamine oxidase. N-(3-Phenylsalicylidene)-4-fluoroaniline has also been found to act as an antioxidant, which can protect cells from the damaging effects of free radicals. N-(3-Phenylsalicylidene)-4-fluoroaniline has also been found to act as an anti-inflammatory agent, which can reduce inflammation in the body.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
N-(3-Phenylsalicylidene)-4-fluoroaniline has a number of advantages for use in lab experiments. It is relatively easy to synthesize, and it can be used to detect and monitor biochemical and physiological processes. In addition, N-(3-Phenylsalicylidene)-4-fluoroaniline is relatively non-toxic, making it safe to use in lab experiments. However, N-(3-Phenylsalicylidene)-4-fluoroaniline has some limitations. It is not as sensitive as some other fluorophores, and it can be difficult to detect in low concentrations.
Direcciones Futuras
Future research on N-(3-Phenylsalicylidene)-4-fluoroaniline could focus on improving its sensitivity and its ability to detect low concentrations. In addition, further research could focus on the development of new methods for the synthesis of N-(3-Phenylsalicylidene)-4-fluoroaniline, as well as its use in other biochemical and physiological processes. Finally, further research could focus on the development of new applications for N-(3-Phenylsalicylidene)-4-fluoroaniline, such as its use in drug delivery systems.
Métodos De Síntesis
N-(3-Phenylsalicylidene)-4-fluoroaniline can be synthesized using a variety of methods. One such method is the reaction of 4-fluoroaniline and 3-phenylsalicylaldehyde in the presence of an acid catalyst. This reaction produces N-(3-Phenylsalicylidene)-4-fluoroaniline along with 3-phenylsalicylaldehyde dimethyl acetal as a byproduct. Other methods for the synthesis of N-(3-Phenylsalicylidene)-4-fluoroaniline include the use of palladium catalysts in the reaction of 4-fluoroaniline and 3-phenylsalicylaldehyde, and the use of nickel catalysts in the reaction of 4-fluoroaniline and 3-phenylsalicylaldehyde.
Propiedades
IUPAC Name |
2-[(4-fluorophenyl)iminomethyl]-6-phenylphenol |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H14FNO/c20-16-9-11-17(12-10-16)21-13-15-7-4-8-18(19(15)22)14-5-2-1-3-6-14/h1-13,22H |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZLFGHYHPCFFJFR-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C2=CC=CC(=C2O)C=NC3=CC=C(C=C3)F |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H14FNO |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
291.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(3-Phenylsalicylidene)-4-fluoroaniline | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![2,3-Bis[(N-4-iodophenyl)imino]butane-nickel(II)-dibromide](/img/structure/B6298164.png)
![2,3-Bis[(N-2-chlorophenyl)imino]butane-nickel(II)-dibromide](/img/structure/B6298168.png)

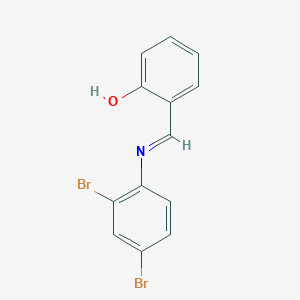
![[4-(Dimethylsulfamoyl)-3-methylphenyl]boronic acid, 95%](/img/structure/B6298215.png)

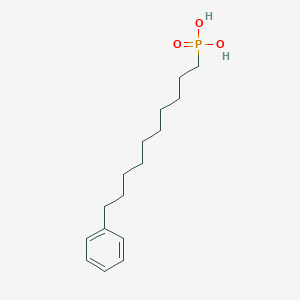
![[3-(Piperazine-1-carbonyl)phenyl] boronic acid pinacol ester hydrochloride](/img/structure/B6298236.png)
